Sodium (S)-2-hydroxy-3-methylbutyrate
Overview
Description
Sodium (S)-2-hydroxy-3-methylbutyrate is a chemical compound with the molecular formula C5H9NaO3 It is a sodium salt of (S)-2-hydroxy-3-methylbutyric acid, which is a derivative of the amino acid leucine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2-hydroxy-3-methylbutyrate typically involves the neutralization of (S)-2-hydroxy-3-methylbutyric acid with sodium hydroxide. The reaction can be represented as follows:
(S)-2-hydroxy-3-methylbutyric acid+NaOH→Sodium (S)-2-hydroxy-3-methylbutyrate+H2O
This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound involves the same neutralization reaction but is optimized for large-scale operations. This includes the use of continuous reactors and efficient separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions: Sodium (S)-2-hydroxy-3-methylbutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The sodium ion can be replaced by other cations in a metathesis reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Metathesis reactions can be carried out using various metal salts.
Major Products Formed:
Oxidation: The major product is 2-oxo-3-methylbutyrate.
Reduction: The major product is 2-hydroxy-3-methylbutanol.
Substitution: The major products depend on the cation used in the reaction.
Scientific Research Applications
Sodium (S)-2-hydroxy-3-methylbutyrate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a metabolic intermediate in the study of leucine metabolism.
Medicine: It is investigated for its potential role in muscle metabolism and as a dietary supplement.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of Sodium (S)-2-hydroxy-3-methylbutyrate involves its role as a metabolic intermediate. It participates in the leucine catabolic pathway, where it is converted to acetoacetate and acetyl-CoA. These intermediates enter the citric acid cycle, contributing to energy production. The molecular targets include enzymes involved in leucine metabolism, such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase.
Comparison with Similar Compounds
Sodium (S)-2-hydroxybutyrate: Similar in structure but lacks the methyl group at the third carbon.
Sodium (S)-3-hydroxybutyrate: Similar but has the hydroxyl group at the third carbon instead of the second.
Sodium (S)-2-hydroxy-4-methylpentanoate: Similar but has an additional carbon in the chain.
Uniqueness: Sodium (S)-2-hydroxy-3-methylbutyrate is unique due to its specific structure, which allows it to participate in the leucine metabolic pathway. This distinguishes it from other similar compounds that may not have the same metabolic roles or applications.
Properties
IUPAC Name |
sodium;(2S)-2-hydroxy-3-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGHJLCKGBLVMB-WCCKRBBISA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203071 | |
Record name | Sodium (S)-2-hydroxy-3-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54641-19-9 | |
Record name | Sodium (S)-2-hydroxy-3-methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054641199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (S)-2-hydroxy-3-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (S)-2-hydroxy-3-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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